4-butoxy-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-butoxy-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H26N4O4S2 and its molecular weight is 450.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Compounds
Research often focuses on synthesizing novel compounds that incorporate structural elements similar to 4-butoxy-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. These efforts aim to explore the chemical properties, reactivity, and potential biological activities of such compounds. For example, studies on the synthesis of new heterocyclic compounds derived from visnaginone and khellinone have shown applications in developing anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Biological Activity
Compounds with thiadiazole scaffolds have been investigated for their potential biological activities. For instance, the synthesis and evaluation of 1,3,4-thiadiazole derivatives for anticancer activity against various human cancer cell lines demonstrate the importance of structural modification in enhancing biological efficacy (Tiwari et al., 2017).
Mechanistic Studies and Drug Design
Molecular Docking and Drug Design
Research on compounds containing 1,3,4-thiadiazole units involves computational studies, such as molecular docking, to predict interactions with biological targets. These studies are crucial for understanding the mechanism of action and optimizing the drug design process. The evaluation of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives for anticancer activity is an example of leveraging structural components for therapeutic purposes (Tiwari et al., 2017).
Chemical Synthesis and Characterization
Synthetic Methodologies
Innovative synthetic methodologies, including microwave-assisted synthesis, provide efficient routes to 1,3,4-thiadiazole derivatives. These methods emphasize the importance of developing novel compounds with potential applications in various fields, including pharmaceuticals and material science (Lee et al., 2020).
Properties
IUPAC Name |
4-butoxy-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S2/c1-2-3-10-27-15-8-6-14(7-9-15)18(26)22-19-23-24-20(30-19)29-13-17(25)21-12-16-5-4-11-28-16/h6-9,16H,2-5,10-13H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQIWBOIWRBHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.